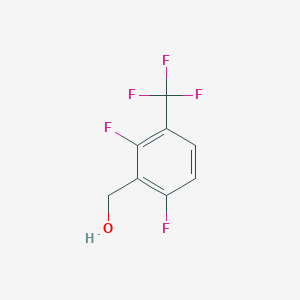
2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H5F5O. It is a derivative of benzyl alcohol, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and a trifluoromethyl group at the 3 position. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which can significantly influence its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a benzyl alcohol backbone. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 2,6-difluorobenzyl chloride, is reacted with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control over reaction parameters and improved yields. Additionally, the use of catalytic systems, such as palladium-catalyzed cross-coupling reactions, can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding benzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol or sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 2,6-Difluoro-3-(trifluoromethyl)benzaldehyde or 2,6-Difluoro-3-(trifluoromethyl)benzoic acid.
Reduction: 2,6-Difluoro-3-(trifluoromethyl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique fluorinated structure makes it useful in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as a precursor for the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol is largely dependent on its chemical structure. The presence of fluorine atoms and a trifluoromethyl group can influence the compound’s reactivity and interactions with biological targets. For example, the electron-withdrawing nature of the fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzyme active sites. Additionally, the trifluoromethyl group can increase the lipophilicity of the compound, facilitating its passage through cell membranes and enhancing its bioavailability.
相似化合物的比较
2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol can be compared with other fluorinated benzyl alcohols, such as:
- 2,3-Difluoro-6-(trifluoromethyl)benzyl alcohol
- 2,4-Difluoro-3-(trifluoromethyl)benzyl alcohol
- 2,5-Difluoro-3-(trifluoromethyl)benzyl alcohol
Uniqueness
The unique positioning of the fluorine atoms and the trifluoromethyl group in this compound imparts distinct chemical properties, such as increased electron density and steric hindrance, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of specialized chemicals and pharmaceuticals.
属性
IUPAC Name |
[2,6-difluoro-3-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-2,14H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFGOUMLWRFLDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
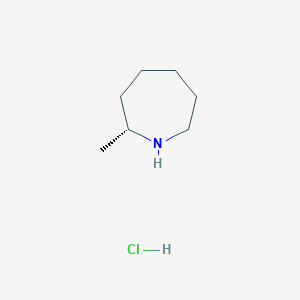
![3-(ethanesulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2627300.png)
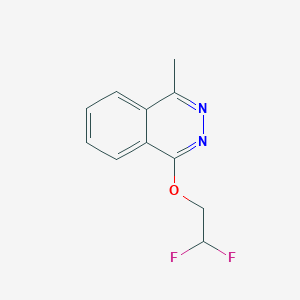

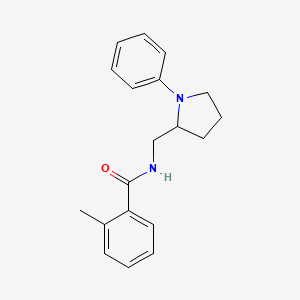
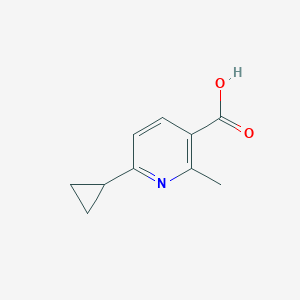
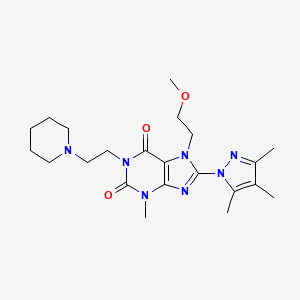
![N-(4-chlorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2627307.png)
![4-chloro-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B2627308.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2627310.png)
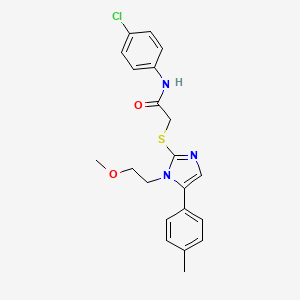
![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2627315.png)
![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-3-carboxamide](/img/structure/B2627319.png)
![2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2627321.png)
